1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine is an organic compound that features a benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine typically involves the reaction of 1,4-benzodioxane derivatives with hydrazine. One common method includes the reaction of 1,4-benzodioxane-6-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin-6-yl oxides, while substitution reactions can produce various substituted benzodioxin derivatives .
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as Alzheimer’s.
Industry: It may be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,4-benzodioxane: This compound shares a similar benzodioxin ring structure but differs in its functional groups.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another related compound with a different side chain.
Uniqueness
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzodioxin derivatives that may lack this functional group.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylhydrazine |
InChI |
InChI=1S/C10H14N2O2/c1-7(12-11)8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6-7,12H,4-5,11H2,1H3 |
InChI Key |
ZHDNTHXWWWXNLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NN |
Origin of Product |
United States |
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